molecular formula C6H10N4O B062894 2-Amino-6-(ethylamino)pyrimidin-4(3H)-one CAS No. 164525-11-5

2-Amino-6-(ethylamino)pyrimidin-4(3H)-one

货号: B062894
CAS 编号: 164525-11-5
分子量: 154.17 g/mol
InChI 键: OYJHYDNQKBXDFD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-6-(ethylamino)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(ethylamino)pyrimidin-4(3H)-one typically involves the reaction of ethylamine with a suitable pyrimidine precursor. One common method is the condensation of ethylamine with 2,4-dichloropyrimidine, followed by the substitution of the chlorine atoms with amino groups. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve high-quality products.

化学反应分析

Types of Reactions

2-Amino-6-(ethylamino)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.

    Substitution: The amino groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

科学研究应用

Drug Development

EAP serves as a valuable scaffold in the design and synthesis of new pharmaceuticals. Its structural characteristics make it a candidate for developing drugs targeting various diseases, including cancer and autoimmune disorders. Research indicates that compounds derived from EAP can exhibit significant biological activities, making them suitable for further development as therapeutic agents.

Case Studies:

  • Cancer Treatment: EAP derivatives have been investigated for their ability to inhibit specific kinases involved in cancer progression. For instance, hybrid compounds combining EAP with other pharmacophores have shown promising results in preclinical models of cancer, suggesting potential for multi-target drug design .
  • Antiviral Activity: Studies have explored the antiviral properties of EAP derivatives against specific viral pathogens. These investigations focus on understanding the binding affinities and mechanisms of action, which are critical for developing effective antiviral therapies.

Synthesis of Complex Molecules

EAP is utilized as a building block in synthetic chemistry to create more complex molecules with diverse functional groups. The compound's reactivity allows it to participate in various chemical reactions, leading to the formation of derivatives that can possess enhanced biological activities.

Synthetic Routes:

  • Oxidation Reactions: EAP can undergo oxidation to yield N-oxides, which may exhibit different pharmacological properties compared to the parent compound.
  • Substitution Reactions: Substituting functional groups on the EAP structure can result in derivatives with improved efficacy or reduced side effects .

Biological Evaluations

The biological activity of 2-Amino-6-(ethylamino)pyrimidin-4(3H)-one has been evaluated through various assays aimed at determining its pharmacological profile. These studies typically assess the compound's cytotoxicity, binding affinity to target proteins, and overall therapeutic potential.

Key Findings:

  • Cytotoxicity Assessments: Research has shown that certain EAP derivatives possess significant cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents .
  • Mechanistic Studies: Investigations into the mechanism of action reveal that EAP derivatives may interact with specific cellular pathways, providing insights into their therapeutic applications .

作用机制

The mechanism of action of 2-Amino-6-(ethylamino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: Similar structure but with methyl groups instead of ethylamino groups.

    2-Amino-6-methylpyrimidin-4(3H)-one: Similar structure with a methyl group instead of an ethylamino group.

Uniqueness

2-Amino-6-(ethylamino)pyrimidin-4(3H)-one is unique due to the presence of the ethylamino group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new derivatives with potentially enhanced properties.

生物活性

2-Amino-6-(ethylamino)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and as a modulator of biological pathways. This article reviews its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and mechanisms of action.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with amino and ethylamino groups, which are critical for its biological activity. The structural formula can be represented as follows:

C7H10N4O\text{C}_7\text{H}_{10}\text{N}_4\text{O}

This structure is essential for the interaction with various biological targets, influencing its pharmacological profile.

Anticancer Properties

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance, a study demonstrated that this compound exhibits significant cytotoxic effects on multidrug-resistant (MDR) cancer cells by modulating apoptotic pathways. The compound was shown to inhibit the antiapoptotic Bcl-2 family proteins, leading to increased apoptosis in cancer cells .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.0Induction of apoptosis via Bcl-2 inhibition
A549 (Lung)12.5Cell cycle arrest in G1 phase
HeLa (Cervical)18.0Inhibition of cell proliferation

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the ethylamino group can significantly impact the compound's potency. For example, replacing the ethyl group with a smaller methyl group resulted in a 4 to 12-fold increase in activity against certain cancer cell lines . Additionally, the presence of primary and secondary amino groups has been shown to enhance biological activity compared to tertiary amines.

Table 2: SAR Findings

Substituent TypeModificationChange in Activity
EthylaminoEthyl → MethylIncreased potency
Amino GroupPrimary vs TertiaryPrimary preferred

The mechanisms underlying the biological activity of this compound include:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by inhibiting antiapoptotic proteins such as Bcl-2, leading to mitochondrial dysfunction and activation of caspases .
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating. This was evident in studies where treated cells showed increased G1 phase population compared to controls .
  • Inhibition of Signaling Pathways : The compound may interfere with key signaling pathways involved in cancer progression, including those mediated by growth factors and kinases.

Case Studies

In vivo studies have further supported the anticancer potential of this compound. For instance, a study involving tumor-bearing mice demonstrated that treatment with this compound resulted in significant reductions in tumor mass compared to untreated controls .

Table 3: In Vivo Efficacy Results

TreatmentTumor Mass Reduction (%)Survival Rate (%)
Control-50
Compound Treatment5480
Standard Chemotherapy6775

属性

IUPAC Name

2-amino-4-(ethylamino)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-2-8-4-3-5(11)10-6(7)9-4/h3H,2H2,1H3,(H4,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJHYDNQKBXDFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=O)NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。